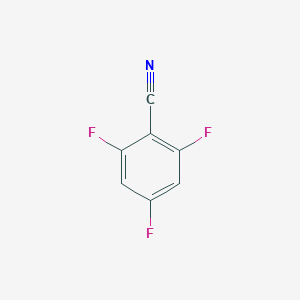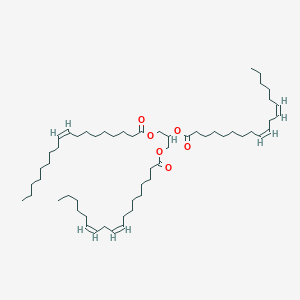![molecular formula C13H10O5 B016414 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate CAS No. 1049701-64-5](/img/structure/B16414.png)
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Descripción general
Descripción
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate, also known as juglone hydrate, is a natural compound found in walnuts and other plants. It is a yellow crystalline powder that has been used for centuries in traditional medicine for its anti-inflammatory, antimicrobial, and antitumor properties. In recent years, juglone hydrate has gained attention in the scientific community for its potential applications in research and drug development.
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. Juglone hydrate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Juglone hydrate has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. Juglone hydrate has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In animal models of disease, 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate has been found to reduce inflammation, oxidative stress, and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Juglone hydrate has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has been shown to have potent anticancer and anti-inflammatory effects, making it a promising candidate for drug development. However, there are also limitations to its use. Juglone hydrate is not very water-soluble, which can make it difficult to administer in vivo. It also has low bioavailability, meaning that it may not be effective at low doses.
Direcciones Futuras
There are several future directions for research on 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Juglone hydrate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy. Another area of interest is the development of novel drug delivery systems to improve the bioavailability and water-solubility of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate. Finally, further research is needed to fully elucidate the mechanism of action of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate is a natural compound with potent anticancer and anti-inflammatory properties. It has been studied extensively for its potential applications in scientific research and drug development. While there are limitations to its use, 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate remains a promising candidate for future research and development.
Aplicaciones Científicas De Investigación
Juglone hydrate has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Juglone hydrate has also been found to have anti-inflammatory and antioxidant effects, reducing inflammation and oxidative stress in animal models of disease.
Propiedades
IUPAC Name |
2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4.H2O/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17;/h1-6,16-17H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHACKNQUILCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583392 | |
| Record name | 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate | |
CAS RN |
1049701-64-5 | |
| Record name | 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



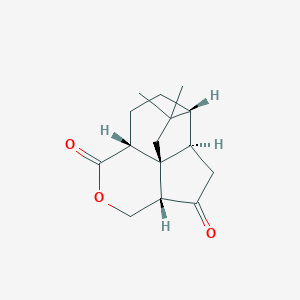
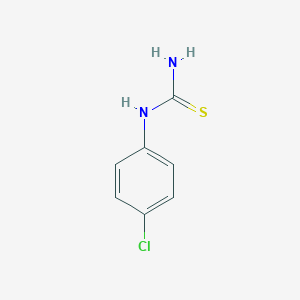
![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)
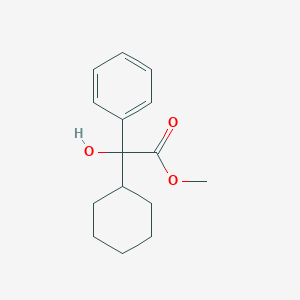
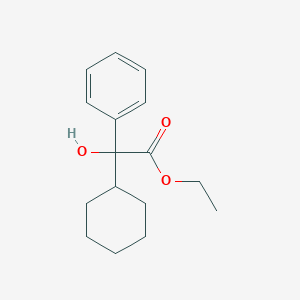
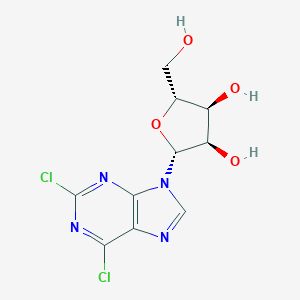
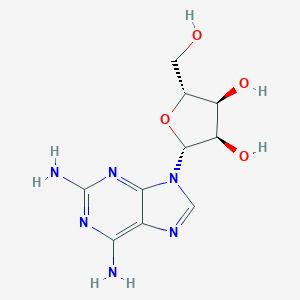
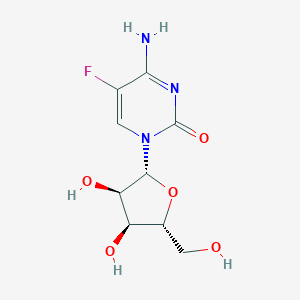
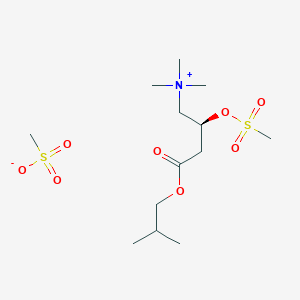
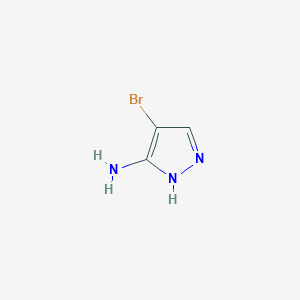
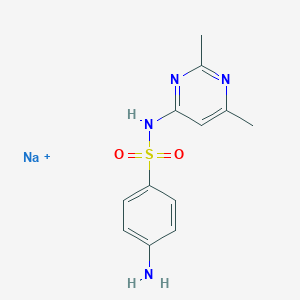
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
